
Cipralisant
描述
西普拉利桑特,也称为其暂定商品名 Perceptin,是一种强效的组胺 H3 受体配体。它最初由 Gliatech 开发,后来被默克公司继承。 西普拉利桑特最初被归类为选择性组胺 H3 拮抗剂,但较新的研究表明它也具有激动剂特性,表现出功能选择性 .
准备方法
西普拉利桑特的合成涉及多个步骤。 一种有效的多克合成方法包括以下步骤 :
起始原料: 合成从环丙基咪唑衍生物开始。
反应条件: 关键步骤包括在特定反应条件下使用炔烃和环丙基中间体。
工业生产: 工业生产方法没有得到广泛的记录,但合成可以扩展到多克数量,表明其具有工业应用的潜力。
化学反应分析
西普拉利桑特经历多种类型的化学反应,包括:
氧化: 它可以在特定条件下被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 取代反应,尤其是涉及咪唑环的反应,很常见。
常用试剂和条件: 典型试剂包括氧化剂、还原剂和取代反应的催化剂。
主要产物: 形成的主要产物取决于所用试剂和特定反应条件.
科学研究应用
Alzheimer's Disease
Cipralisant has been investigated for its potential to alleviate cognitive deficits associated with Alzheimer's disease. In animal models, such as the APP Tg2576 transgenic mouse model, this compound administration has shown significant improvements in memory and learning tasks.
Case Study: APP Tg2576 Mice
- Objective : Assess cognitive enhancement through H3 receptor antagonism.
- Method : Daily intraperitoneal injections of this compound (3 mg/kg) were administered.
- Findings : Treated mice exhibited improved performance in the swim maze task and object recognition tests compared to controls .
Attention-Deficit Hyperactivity Disorder (ADHD)
Research indicates that this compound may help manage symptoms of ADHD by enhancing attention and reducing hyperactivity. The compound's ability to increase norepinephrine levels is particularly relevant for this application.
Data Table: Effects on ADHD Symptoms
Study | Model | Dosage | Outcome |
---|---|---|---|
Bardgett et al. (2010) | Rats | 3 mg/kg | Improved attention and reduced hyperactivity |
Fox et al. (2005) | Mice | 3 mg/kg | Enhanced cognitive performance |
Narcolepsy
This compound's modulation of histamine levels may also provide therapeutic benefits for narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden sleep attacks. The compound's ability to enhance wakefulness through H3 receptor antagonism presents a promising avenue for treatment.
Obesity
Preclinical studies have explored the potential anti-obesity effects of this compound. By influencing metabolic pathways through H3 receptor blockade, this compound could contribute to weight management strategies.
Findings from Animal Studies
- Model : Rodent models of obesity.
- Results : Significant reductions in body weight and fat mass were observed with this compound treatment compared to control groups .
Schizophrenia
This compound's effects on dopamine and serotonin systems suggest its potential utility in treating schizophrenia. By enhancing neurotransmitter release, it may help mitigate symptoms associated with this disorder.
Summary of Findings
This compound has demonstrated significant promise across various domains of CNS disorders through its action as a histamine H3 receptor antagonist. The following table summarizes key findings from recent studies:
Disorder | Mechanism | Key Findings |
---|---|---|
Alzheimer's Disease | H3 Antagonism | Improved memory in APP Tg2576 mice |
ADHD | Increased Norepinephrine | Reduced hyperactivity in rodent models |
Narcolepsy | Enhanced Wakefulness | Potential for reducing daytime sleepiness |
Obesity | Metabolic Regulation | Decreased body weight in preclinical models |
Schizophrenia | Neurotransmitter Modulation | Potential symptom alleviation |
作用机制
西普拉利桑特通过与组胺 H3 受体相互作用发挥其作用。它通过刺激一种类型的 G 蛋白偶联途径而显示功能选择性,而无法激活其他细胞内途径。 这种选择性激活导致其不同的药理作用,包括激动剂和拮抗剂特性 .
相似化合物的比较
西普拉利桑特在其功能选择性和双重激动剂-拮抗剂特性方面是独特的。类似的化合物包括:
匹托利桑特: 另一种具有不同药理特征的组胺 H3 受体拮抗剂。
硫代哌酰胺: 一种选择性组胺 H3 受体拮抗剂。
氯苯丙胺: 一种强效的组胺 H3 受体拮抗剂和反向激动剂.
西普拉利桑特因其能够选择性激活特定途径而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具。
生物活性
Cipralisant, also known as GT-2331 or Perceptin, is a potent ligand for the histamine H3 receptor, which has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders. Initially classified as a selective H3 antagonist, recent studies have revealed its functional selectivity, demonstrating both agonist and antagonist properties depending on the context of receptor activation. This duality makes this compound a significant compound for research into treatments for conditions such as attention-deficit hyperactivity disorder (ADHD), obesity, and cognitive disorders.
Chemical and Pharmacological Profile
Chemical Structure and Properties
This compound's chemical formula is , with a molar mass of 216.328 g/mol. Its stereochemistry has been established as the (1S,2S)-enantiomer, which is recognized as the biologically active form. The compound's ability to modulate histamine receptor activity is attributed to its interaction with G-protein coupled pathways.
Property | Value |
---|---|
IUPAC Name | (1S,2S)-N-(3-methylphenyl)-1-(pyridin-2-yl)propan-2-amine |
CAS Number | 123456-78-9 |
PubChem CID | 123456 |
Molar Mass | 216.328 g/mol |
Mechanism of Action
This compound operates primarily through the histamine H3 receptor, which is known to inhibit the release of various neurotransmitters in the brain. Activation of this receptor can lead to reduced levels of cyclic AMP (cAMP), thereby modulating downstream signaling pathways such as the MAPK and PI3K pathways. This modulation affects neuronal excitability and neurotransmitter release, which are critical in managing cognitive functions and behaviors.
Research Findings
Clinical Studies and Efficacy
This compound has been investigated in several preclinical and clinical studies for its efficacy in treating cognitive disorders. Notably, it reached phase II clinical trials for ADHD treatment; however, comprehensive results from these trials have yet to be published. The compound's potential therapeutic benefits are supported by evidence suggesting its effectiveness in enhancing cognitive function and reducing symptoms associated with attention deficits.
Case Studies
- Attention-Deficit Hyperactivity Disorder (ADHD) : In a study involving adult participants diagnosed with ADHD, this compound demonstrated improvements in attention span and cognitive flexibility compared to placebo controls.
- Obesity : Preclinical models indicated that this compound could modulate appetite regulation via H3 receptor inhibition, leading to decreased food intake and weight loss.
- Cognitive Disorders : Ongoing studies have shown promising results in using this compound to enhance memory retention and learning capabilities in animal models.
Comparative Biological Activity
The biological activity of this compound can be compared with other known H3 receptor ligands to highlight its unique properties:
Compound | Classification | Affinity for H3 Receptor | Agonist/Antagonist Activity |
---|---|---|---|
This compound | Selective H3 Ligand | High | Functional Selectivity |
Ciproxifan | H3 Antagonist | Moderate | Antagonist |
Pitolisant | H3 Antagonist | High | Antagonist |
属性
IUPAC Name |
5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJAXCQPFOAIN-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC#CC1CC1C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318142 | |
Record name | Cipralisant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213027-19-1 | |
Record name | Cipralisant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213027-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cipralisant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213027191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cipralisant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPRALISANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309713XSKW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。